molecular formula C17H15N5O4 B13929097 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate

4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate

Cat. No.: B13929097
M. Wt: 353.33 g/mol
InChI Key: BWQIPKKUDXHYPI-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the pyridine ring: The piperazine derivative is then reacted with a pyridine derivative, such as 5-cyano-2-pyridine, under suitable conditions.

    Attachment of the nitrophenyl group: Finally, the compound is reacted with 4-nitrophenyl chloroformate to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyridine groups can play a crucial role in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 4-(2-pyridinyl)-1-piperazinecarboxylate
  • 4-Nitrophenyl 4-(3-cyano-2-pyridinyl)-1-piperazinecarboxylate

Uniqueness

4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is unique due to the presence of both the nitrophenyl and cyano-pyridine groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

(4-nitrophenyl) 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H15N5O4/c18-11-13-1-6-16(19-12-13)20-7-9-21(10-8-20)17(23)26-15-4-2-14(3-5-15)22(24)25/h1-6,12H,7-10H2

InChI Key

BWQIPKKUDXHYPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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